
Dilmapimod
Übersicht
Beschreibung
Dilmapimod ist ein potenter p38-Mitogen-aktivierter Proteinkinase-Inhibitor. Diese Verbindung hat sich als vielversprechend erwiesen, um die Spiegel proinflammatorischer Zytokine und Chemokine zu senken und so lokale Schäden bei entzündlichen Erkrankungen zu reduzieren .
Vorbereitungsmethoden
Dilmapimod, auch bekannt als SB-681323, kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung seiner Pyrido[2,3-d]pyrimidin-7(8H)-on-Kernstruktur beinhalten. Die Syntheseroute umfasst typischerweise:
Bildung des Pyrido[2,3-d]pyrimidin-7(8H)-on-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Funktionalisierung der Kernstruktur: Einführung von funktionellen Gruppen wie Fluorphenyl- und Hydroxylgruppen durch Substitutionsreaktionen.
Industrielle Produktionsmethoden für this compound beinhalten die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise als Pulver geliefert und erfordert bestimmte Lagerbedingungen, um ihre Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Dilmapimod durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung der Hemmung der p38-Mitogen-aktivierten Proteinkinase und ihrer Auswirkungen auf Entzündungspfade.
Biologie: Die Forschung konzentrierte sich auf seine Rolle bei der Modulation von Entzündungsreaktionen und der Reduktion der Zytokinproduktion.
Medizin: Klinische Studien haben seine Wirksamkeit bei der Behandlung von Erkrankungen wie rheumatoider Arthritis, neuropathischen Schmerzen und akutem Atemnotsyndrom untersucht
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es den p38-Mitogen-aktivierten Proteinkinase-Signalweg hemmt. Diese Hemmung führt zu einer Reduktion der Spiegel proinflammatorischer Zytokine wie Tumornekrosefaktor-alpha, Interleukin-1-beta und Interleukin-6 . Durch die Blockierung dieser Zytokine reduziert this compound die zelluläre Infiltration an Stellen der Entzündung und reduziert so lokale Schäden .
Wirkmechanismus
Dilmapimod exerts its effects by inhibiting the p38 mitogen-activated protein kinase pathway. This inhibition leads to a reduction in the levels of proinflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 . By blocking these cytokines, this compound reduces cellular infiltration to sites of inflammation, thereby mitigating local damage .
Vergleich Mit ähnlichen Verbindungen
Dilmapimod ist unter den p38-Mitogen-aktivierten Proteinkinase-Inhibitoren aufgrund seiner spezifischen Molekülstruktur und seiner Fähigkeit, proinflammatorische Zytokine effektiv zu reduzieren, ohne signifikante Lebertoxizität zu verursachen, ein häufiges Problem bei anderen Inhibitoren, einzigartig . Zu den ähnlichen Verbindungen gehören:
SB-203580: Ein weiterer p38-Mitogen-aktivierter Proteinkinase-Inhibitor mit einer anderen Molekülstruktur.
VX-702: Ein p38-Mitogen-aktivierter Proteinkinase-Inhibitor, der auf seine entzündungshemmenden Eigenschaften untersucht wurde.
Die einzigartige Struktur von this compound und sein reduziertes Toxizitätsprofil machen es zu einem vielversprechenden Kandidaten für weitere Forschungs- und Entwicklungsarbeiten zur Behandlung von entzündlichen Erkrankungen.
Biologische Aktivität
Dilmapimod, also known as SB-681323, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions, including rheumatoid arthritis (RA), chronic pain syndromes, and acute respiratory distress syndrome (ARDS). This article explores the biological activity of this compound through various studies, highlighting its pharmacokinetics, efficacy, and safety profiles.
This compound exerts its effects by inhibiting the p38 MAPK pathway, which plays a crucial role in the signaling of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . By blocking this pathway, this compound reduces the production of these cytokines, thereby mitigating inflammation and associated tissue damage.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in various patient populations. A significant study involved patients with severe trauma at risk for ARDS, where this compound was administered intravenously. The results indicated that this compound was quickly distributed to peripheral compartments and eliminated slowly, with a population clearance of 35.87 L/h and a steady-state volume of distribution of 160 L .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Clearance (CL) | 35.87 L/h |
Volume of Distribution (Vss) | 160 L |
Administration Route | Intravenous |
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials for its efficacy in treating inflammatory conditions:
- Rheumatoid Arthritis : In a study comparing this compound to prednisolone, it was found that this compound did not significantly reduce levels of circulating IL-6 or C-reactive protein (CRP) in patients with active RA . This suggests limited efficacy in this specific patient population.
- Neuropathic Pain : A double-blind, placebo-controlled trial involving patients with neuropathic pain demonstrated that this compound significantly reduced pain scores compared to placebo. The study reported a mean daily pain intensity reduction with a p-value of 0.0034, indicating strong statistical significance .
- Acute Respiratory Distress Syndrome : In patients at risk for ARDS due to severe trauma, this compound was well tolerated and showed trends toward reducing inflammatory markers like CRP, although these did not reach statistical significance .
Safety Profile
This compound has generally exhibited a favorable safety profile across studies. In trials involving RA and neuropathic pain, adverse events were infrequent and not clinically significant . In the ARDS study, despite a high incidence of adverse events due to the critically ill population, no serious safety concerns were raised regarding this compound treatment .
Eigenschaften
IUPAC Name |
8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVNHOYNEHYKJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318338 | |
Record name | Dilmapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dilmapimod reduces the levels of proinflammatory cytokines and chemokines and reduce cellular infiltration to sites of inflammation, thereby reducing local damage. In diseases such as RA and IBD, TNFα blockade through either anti-TNFα antibodies or use of soluble TNFα receptors. Inhibition of p38α offers significant inhibition of TNFα, and cytokines such as IL-1β and IL-6, which offer additional therapeutic efficacy. | |
Record name | Dilmapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
444606-18-2 | |
Record name | Dilmapimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444606-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dilmapimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444606182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dilmapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dilmapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DILMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3238VQW0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.